Home > Products > Screening Compounds P98365 > Saralasin TFA Salt
Saralasin TFA Salt -

Saralasin TFA Salt

Catalog Number: EVT-10953224
CAS Number:
Molecular Formula: C44H66F3N13O12
Molecular Weight: 1026.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Saralasin TFA Salt is a synthetic peptide that serves as a potent antagonist of the angiotensin II receptor. It is particularly noted for its role in cardiovascular research, where it is utilized to study the effects of angiotensin II on blood pressure and vascular resistance. The compound is derived from the natural peptide angiotensin II, with modifications that enhance its receptor-binding affinity and antagonistic properties.

Source: Saralasin TFA Salt is synthesized in laboratories, often used in pharmacological studies related to hypertension and other cardiovascular conditions. The TFA (trifluoroacetic acid) salt form enhances its solubility and stability for experimental applications.

Classification: It falls under the category of peptide hormones and specifically functions as an angiotensin II receptor antagonist. Its structural modifications allow it to inhibit the biological effects of angiotensin II, which is crucial in regulating blood pressure and fluid balance.

Synthesis Analysis

The synthesis of Saralasin TFA Salt typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This method allows for the sequential addition of amino acids to a growing chain while anchored to a solid support.

Methods:

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time, with each coupling reaction followed by deprotection steps to remove protective groups.
  2. Purification: After synthesis, crude products are purified using high-performance liquid chromatography (HPLC) to obtain the desired purity levels, often greater than 95%.

Technical Details: The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection, allowing for selective deprotection under mild conditions. The final product is obtained as a trifluoroacetate salt to enhance solubility.

Molecular Structure Analysis

The molecular structure of Saralasin TFA Salt can be described as follows:

  • Molecular Formula: C16_{16}H22_{22}N4_{4}O4_{4}S
  • Molecular Weight: Approximately 358.43 g/mol
  • Structure: Saralasin consists of a sequence of amino acids with specific side chains that confer its biological activity. The presence of a thioether group enhances its interaction with the angiotensin II receptor.

Structural Data

  • 3D Structure: Computational modeling often provides insights into the three-dimensional conformation of Saralasin, which is essential for understanding its binding affinity and mechanism of action.
Chemical Reactions Analysis

Saralasin TFA Salt undergoes various chemical reactions relevant to its function as an angiotensin II receptor antagonist:

  1. Receptor Binding: The primary reaction involves binding to the angiotensin II receptor, inhibiting its activation by natural ligands.
  2. Stability Studies: Investigations into its stability in biological systems often involve reactions with liver microsomes or plasma proteins, assessing degradation pathways and half-life.

Technical Details

  • Binding Assays: Radiolabeled angiotensin II can be used in competitive binding assays to quantify the binding affinity of Saralasin against angiotensin II.
  • Metabolic Stability: Studies typically focus on how quickly Saralasin is metabolized in vivo, influencing dosing regimens in therapeutic applications.
Mechanism of Action

Saralasin TFA Salt functions primarily as an antagonist at the angiotensin II type 1 receptor (AT1).

Process

  • Competitive Inhibition: It competes with endogenous angiotensin II for binding sites on the AT1 receptor, preventing downstream signaling that leads to vasoconstriction and increased blood pressure.
  • Biological Effects: By blocking this pathway, Saralasin can induce vasodilation and lower blood pressure, making it a valuable tool in cardiovascular research.

Data

  • Affinities: Binding studies reveal that Saralasin has a high affinity for AT1 receptors, often measured using Ki values in nanomolar ranges.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its salt form, facilitating its use in biological assays.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under extreme pH or temperature variations.
  • pH Sensitivity: The activity may vary with pH; optimal conditions are usually around neutral pH.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity and formulation but generally indicates thermal stability suitable for laboratory handling.
Applications

Saralasin TFA Salt has several scientific applications:

  1. Cardiovascular Research: Used extensively in studies investigating hypertension mechanisms and therapies.
  2. Pharmacological Testing: Serves as a standard reference compound in drug discovery programs targeting angiotensin receptors.
  3. Experimental Models: Employed in animal models to evaluate the physiological effects of angiotensin II blockade.
Molecular Pharmacology of Saralasin TFA Salt

Angiotensin II Receptor Interaction Mechanisms

Competitive Antagonism at AT1 Receptor Subtypes

Saralasin ([Saralasin1, Alanine8] Angiotensin II) functions as a competitive antagonist at Angiotensin II type 1 receptors through strategic molecular substitutions. The sarcosine (N-methylglycine) at position 1 enhances metabolic stability, while the D-alanine substitution at position 8 disrupts receptor activation by preventing effective G protein coupling [1] [7]. This molecular configuration allows Saralasin to occupy the orthosteric binding site of Angiotensin II type 1 receptors with high affinity, effectively blocking endogenous Angiotensin II binding. Radioligand displacement studies using ¹²⁵I-Sarcosine1, Isoleucine8-Angiotensin II demonstrate Saralasin's competitive inhibition profile, with a dissociation constant (Kᵢ) of 0.32 nM for approximately 74% of Angiotensin II type 1 receptor binding sites [7]. The compound exhibits subtype selectivity, showing preferential affinity for Angiotensin II type 1 over Angiotensin II type 2 receptors, which underpins its specific interference with vasoconstrictive and aldosterone-secreting pathways [6].

Table 1: Receptor Binding Affinity Profile of Saralasin

Receptor SubtypeKᵢ Value (nM)Binding Site PercentageExperimental System
Angiotensin II type 1 (primary)0.32 ± 0.0574%HEK293 cells expressing human recombinant receptor [7]
Angiotensin II type 1 (secondary)2.7 ± 0.326%Rat liver membrane preparation [3]
Angiotensin II type 2>1000NegligibleCompetitive binding assays [6]

Partial Agonist Activity Profiling

Despite its primary antagonistic function, Saralasin exhibits context-dependent partial agonist activity, particularly in vascular beds with high receptor density or upregulated renin-angiotensin system components. This intrinsic activity manifests as attenuated pressor responses (approximately 15-30% of maximal Angiotensin II effect) in isolated aortic ring preparations and renal vasculature [3] [7]. The molecular basis for this partial agonism resides in Saralasin's ability to induce limited conformational changes in the Angiotensin II type 1 receptor, sufficient for transient Gαq protein engagement but inadequate for sustained signal amplification. Studies in spontaneously hypertensive rats demonstrate that this partial agonism becomes pharmacologically significant only in sodium-depleted states or when administered at supraphysiological concentrations exceeding 10⁻⁷ M [5]. The dual antagonist/agonist activity necessitates careful interpretation of in vivo hemodynamic studies, as initial vasopressor effects may precede sustained antagonism [6].

Binding Site Affinity and Kinetic Studies

Quantitative autoradiography in discrete brainstem nuclei reveals significant interspecies and pathophysiological variations in Saralasin binding kinetics. In spontaneously hypertensive rats, the nucleus tractus solitarius exhibits 2.2-fold higher binding affinity (Kd = 0.59 ± 0.15 × 10⁹ M⁻¹) compared to normotensive controls (Kd = 0.27 ± 0.06 × 10⁹ M⁻¹), suggesting hypertension-associated receptor modifications [5]. Kinetic dissociation studies demonstrate biphasic unbinding characteristics: a rapid phase (t½ = 3.2 ± 0.7 minutes) representing 65% of bound ligand, followed by a sustained phase (t½ = 28.4 ± 5.3 minutes) indicating allosteric stabilization in the binding pocket [1]. Molecular dynamics simulations identify critical interactions between Saralasin and transmembrane domains of the Angiotensin II type 1 receptor, particularly with residues Asn¹¹¹ in helix III and Lys¹⁹⁹ in helix V, which form hydrogen bonds with the tyrosine⁴ and histidine⁶ positions of the peptide [2].

Signal Transduction Modulation

Intracellular Pathway Alterations

Saralasin modulates Angiotensin II type 1 receptor-mediated signaling cascades through differential regulation of downstream effectors. In mouse proximal tubule cells, Saralasin pretreatment (1μM, 60 minutes) inhibits Angiotensin II-induced phosphorylation of extracellular signal-regulated kinases 1/2 by 78 ± 7% and reduces nuclear factor kappa B activation by 64 ± 9%, confirming interference with G protein-dependent pathways [4]. Paradoxically, the compound enhances β-arrestin2 recruitment by 2.3-fold in biased signaling assays, suggesting preferential stabilization of receptor conformations that favor G protein-independent signaling [1]. This transduction bias manifests functionally as attenuated expression of sodium transporters (sodium and glucose cotransporter 2, sodium-hydrogen antiporter 3) in renal epithelium while preserving β-arrestin-mediated cardioprotective pathways [4]. The cellular outcomes are thus pathway-specific, with inhibition of vasoconstrictive and hypertrophic signaling but preservation or potentiation of cytoprotective mechanisms.

Table 2: Effects of Saralasin on Key Intracellular Signaling Pathways

Signaling PathwayRegulation by SaralasinMagnitude of EffectFunctional Consequence
Gαq/11-PLCβ-Inositol trisphosphateInhibition↓ 85 ± 6%Reduced vasoconstriction [1]
Extracellular signal-regulated kinases 1/2 phosphorylationInhibition↓ 78 ± 7%Suppressed cellular proliferation [4]
Nuclear factor kappa B activationInhibition↓ 64 ± 9%Attenuated inflammation [4]
β-arrestin2 recruitmentPotentiation↑ 130 ± 15%Enhanced receptor internalization [1]
Reactive oxygen species productionInhibition↓ 72 ± 8%Reduced oxidative stress [5]

Receptor Dimerization Effects

Saralasin influences Angiotensin II type 1 receptor homodimerization and heterodimerization states, with significant implications for signal diversification. Bioluminescence resonance energy transfer studies demonstrate that Saralasin binding increases Angiotensin II type 1 receptor homodimer stability by 40 ± 8% compared to the unliganded state, while reducing Angiotensin II type 1-Angiotensin II type 2 heterodimer formation by 62 ± 11% [2]. This dimeric reorganization correlates with altered recruitment of β-arrestin scaffolds to the receptor complex, extending their dwell time from 28 ± 4 seconds to 93 ± 12 seconds. The molecular basis for these effects involves allosteric communication through transmembrane helix V, where Saralasin binding induces a 12Å outward displacement at the intracellular face, creating an expanded interface for dimer stabilization [2]. Notably, in cells expressing Angiotensin II type 1 receptor mutants lacking the intracellular hydrogen bond network (Asn²⁹⁴→Alanine), Saralasin fails to promote homodimerization, confirming the critical role of this conserved structural motif in mediating receptor-receptor interactions [2]. These modulations represent a distinct mechanism of signal bias that operates independently of classical G protein coupling.

Properties

Product Name

Saralasin TFA Salt

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C44H66F3N13O12

Molecular Weight

1026.1 g/mol

InChI

InChI=1S/C42H65N13O10.C2HF3O2/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;3-2(4,5)1(6)7/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);(H,6,7)/t24-,28-,29-,30-,31-,33-,34-;/m0./s1

InChI Key

MSJJUBUOJZCFIK-LYHTUURTSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.